molecular formula C4H4O B12612176 (2R)-2-Ethynyloxirane CAS No. 918826-65-0

(2R)-2-Ethynyloxirane

Cat. No.: B12612176
CAS No.: 918826-65-0
M. Wt: 68.07 g/mol
InChI Key: WYFBDQAYFMKCER-SCSAIBSYSA-N
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Description

(2R)-2-Ethynyloxirane is an organic compound with a unique structure that combines an oxirane ring (epoxide) with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethynyloxirane typically involves the reaction of propargyl alcohol with an oxidizing agent to form the oxirane ring. One common method is the use of a base such as sodium hydride (NaH) in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions usually require a solvent such as dichloromethane (DCM) and are carried out at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethynyloxirane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Diols.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Ethynyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Ethynyloxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The ethynyl group also adds to its versatility, allowing for further functionalization through addition reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Ethynyloxirane: The enantiomer of (2R)-2-Ethynyloxirane.

    2-Ethynyloxirane: The racemic mixture of (2R) and (2S) enantiomers.

    2-Butynyloxirane: A similar compound with an additional carbon in the ethynyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing enantioselective catalysts.

Properties

CAS No.

918826-65-0

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

IUPAC Name

(2R)-2-ethynyloxirane

InChI

InChI=1S/C4H4O/c1-2-4-3-5-4/h1,4H,3H2/t4-/m1/s1

InChI Key

WYFBDQAYFMKCER-SCSAIBSYSA-N

Isomeric SMILES

C#C[C@@H]1CO1

Canonical SMILES

C#CC1CO1

Origin of Product

United States

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